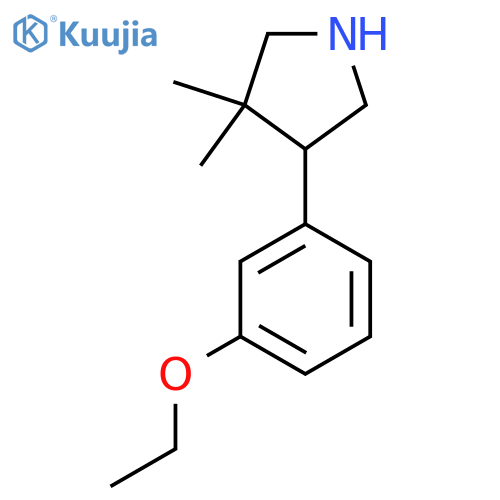Cas no 1784473-48-8 (4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine)

1784473-48-8 structure
商品名:4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- 1784473-48-8
- F2147-3853
- 4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine
- starbld0014582
- AKOS023901093
- Pyrrolidine, 4-(3-ethoxyphenyl)-3,3-dimethyl-
- 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine
-
- インチ: 1S/C14H21NO/c1-4-16-12-7-5-6-11(8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3
- InChIKey: MHUBIKNWELLUGL-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=CC=CC(=C1)C1CNCC1(C)C
計算された属性
- せいみつぶんしりょう: 219.162314293g/mol
- どういたいしつりょう: 219.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.962±0.06 g/cm3(Predicted)
- ふってん: 313.6±35.0 °C(Predicted)
- 酸性度係数(pKa): 10.14±0.10(Predicted)
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E240586-500mg |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 500mg |
$ 500.00 | 2022-06-05 | ||
| Life Chemicals | F2147-3853-0.5g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
| Life Chemicals | F2147-3853-5g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
| TRC | E240586-1g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 1g |
$ 775.00 | 2022-06-05 | ||
| Life Chemicals | F2147-3853-10g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
| Life Chemicals | F2147-3853-0.25g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
| Life Chemicals | F2147-3853-2.5g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
| TRC | E240586-100mg |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Life Chemicals | F2147-3853-1g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 1g |
$532.0 | 2023-09-06 |
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1784473-48-8 (4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine) 関連製品
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
